4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione
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Overview
Description
4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione is a complex organic compound that features a thiophene ring substituted with a bromine atom and a thiomorpholine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.
Scientific Research Applications
4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione.
Thiomorpholine-3,5-dione: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
This compound is unique due to its combination of a brominated thiophene ring and a thiomorpholine-3,5-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H8BrNO2S2 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]thiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H8BrNO2S2/c10-6-1-7(15-3-6)2-11-8(12)4-14-5-9(11)13/h1,3H,2,4-5H2 |
InChI Key |
DWGQVQSJKFXQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC(=CS2)Br |
Origin of Product |
United States |
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